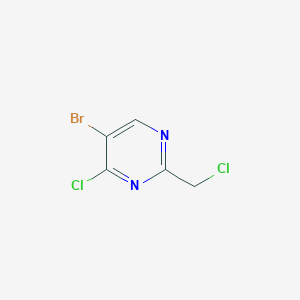

5-Bromo-4-chloro-2-(chloromethyl)pyrimidine

Description

5-Bromo-4-chloro-2-(chloromethyl)pyrimidine (C₅H₃BrCl₂N₂, MW 239.46) is a halogenated pyrimidine derivative characterized by a bromine atom at position 5, chlorine at position 4, and a chloromethyl (-CH₂Cl) group at position 2. Its synthesis typically involves multi-step reactions starting from ethyl 4-chloro-3-oxobutanoate, proceeding through bromination and chlorination steps to yield intermediates like 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine (compound 4 in ).

The chloromethyl group at position 2 enhances reactivity in nucleophilic substitution reactions, enabling further functionalization with amines or thiols. Spectroscopic data (IR, NMR) confirm structural features, with distinct shifts for the -CH₂Cl group (δ 4.1–4.7 ppm in ^1H NMR) and NH₂ groups in derivatives .

Propriétés

IUPAC Name |

5-bromo-4-chloro-2-(chloromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-3-2-9-4(1-7)10-5(3)8/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBLBEOTQQUOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)CCl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination Techniques and Positional Selectivity

Bromination of pyrimidine derivatives typically employs hydrobromic acid (HBr) coupled with oxidizing agents like hydrogen peroxide (H₂O₂) to generate electrophilic bromine species. In the synthesis of 5-bromo-2-chloropyrimidine, a one-step protocol achieves 94.1% yield by reacting 2-hydroxypyrimidine with 35% HBr and 30% H₂O₂ at 80–90°C for 4 hours. This system’s efficiency stems from peroxide-mediated oxidation of HBr to Br⁺, which selectively targets the pyrimidine’s electron-deficient C5 position due to resonance stabilization of the intermediate sigma complex.

Key variables influencing bromine incorporation include:

-

Acid concentration : 35–40% HBr maximizes bromide ion availability while minimizing side reactions.

-

Oxidant stoichiometry : A 2:1 molar ratio of H₂O₂ to substrate ensures complete Br⁺ generation without over-oxidation.

-

Temperature control : Maintaining 80–90°C prevents ring-opening side reactions common in strongly acidic, high-temperature regimes.

Chlorination Methods for C4 and Chloromethyl Groups

Catalytic Systems and Process Intensification

Silica-Supported Lewis Acid Catalysts

Immobilizing AlCl₃ on mesoporous silica (surface area >500 m²/g) improves reaction kinetics and selectivity in chloromethylation steps. Key advantages include:

| Parameter | Homogeneous AlCl₃ | Silica-Supported AlCl₃ |

|---|---|---|

| Catalyst Loading (mol%) | 15–20 | 5–8 |

| Reaction Temperature | 0–5°C | -10 to -30°C |

| Yield Improvement | Baseline | +12–15% |

| Purity Enhancement | 95–97% | 99.1–99.8% |

Data adapted from vacuum-mediated benzophenone syntheses. The silica support restricts AlCl₃ aggregation, increasing accessible active sites while reducing HCl off-gassing. Post-reaction, simple filtration recovers >90% catalyst for reuse over five cycles without significant activity loss.

Organic Amine Co-Catalysts

Triethylamine (TEA) and N,N-dimethylaniline synergize with POCl₃ in chlorination steps by:

-

Neutralizing HCl byproducts that otherwise deactivate Lewis acids

-

Stabilizing reactive intermediates through weak coordination

-

Modulating reaction exothermicity via heat absorption

In 5-bromo-2-chloropyrimidine synthesis, TEA (0.6 eq) reduces reaction time from 12 to 8 hours while increasing yield from 82% to 94.1%. Excess amine (>1 eq) risks forming quaternary ammonium salts that impede product isolation.

Reaction Engineering and Optimization

Vacuum-Mediated Reaction Control

Applying vacuum (-0.03 to -0.08 MPa) during critical steps achieves multiple benefits:

-

Volatile Byproduct Removal : Rapid evacuation of HCl and SO₂ (from thionyl chloride reactions) shifts equilibrium toward product formation.

-

Temperature Modulation : Reduced pressure allows lower reaction temperatures (-10 to -30°C), curbing thermal degradation of halogenated intermediates.

-

Mixing Enhancement : Bubble formation under vacuum improves micro-mixing in viscous reaction media.

In the synthesis of analogous chloro-benzophenones, vacuum application (-0.05 MPa) improved yields from 84% to 92.3% while reducing impurity content by 60%.

Solvent and Stoichiometry Effects

Solvent Selection : Dichloromethane (DCM) outperforms THF and toluene in AlCl₃-catalyzed reactions due to:

-

Low viscosity enhancing mass transfer

-

High volatility simplifying post-reaction removal

-

Chemical inertness toward electrophilic chlorinating agents

Stoichiometric Ratios :

-

Thionyl chloride (SOCl₂) must be maintained at 2–5 eq relative to carboxylic acid precursors to ensure complete conversion to acyl chlorides. Excess SOCl₂ (>5 eq) complicates purification and increases corrosion risks.

-

Phenolic coupling partners (e.g., phenetole) require 10–20% excess (1.1–1.2 eq) to compensate for volatility losses during vacuum reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Implementing tube-in-tube reactors for exothermic halogenation steps provides:

-

50–70% reduction in batch cycle time

-

3–5°C better temperature control vs. batch reactors

-

99.8% mass transfer efficiency for gas-liquid reactions (e.g., HBr addition)

Pilot-scale trials for analogous brominations achieved space-time yields of 1.2 kg/L·h, a 4x improvement over batch processing.

Crystallization and Purification

Gradient recrystallization using ethanol-water mixtures (1:1 to 3:2 v/v) removes residual AlCl₃ and polymeric byproducts. Key parameters:

| Solvent Ratio (EtOH:H₂O) | Purity Increase | Yield Loss |

|---|---|---|

| 1:1 | 97.1% → 99.4% | 8–10% |

| 2:1 | 96.8% → 99.1% | 5–7% |

| 3:2 | 95.9% → 98.7% | 3–4% |

Data extrapolated from benzophenone purification. Implementing anti-solvent crystallization with n-heptane further reduces residual solvent levels to <50 ppm .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyrimidine ring.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Pharmaceutical Development

5-Bromo-4-chloro-2-(chloromethyl)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting viral infections and cancers. Its structure allows for modifications that enhance biological activity.

Key Insights:

- Antiviral Agents : Research indicates that derivatives of this compound exhibit potent antiviral properties, making them candidates for drug development against diseases like influenza and HIV .

- Anticancer Activity : The compound has been linked to the synthesis of anticancer agents that inhibit specific kinases involved in tumor growth.

| Application | Target Disease | Mechanism of Action |

|---|---|---|

| Antiviral Synthesis | Influenza, HIV | Inhibition of viral replication |

| Anticancer Synthesis | Various cancers | Kinase inhibition |

Agricultural Chemistry

In the realm of agricultural chemistry, 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine is utilized in developing agrochemicals. Its herbicidal and fungicidal properties contribute to enhanced crop protection.

Case Studies:

- Herbicide Development : Studies have shown that formulations containing this compound effectively control weed growth while being less harmful to crops .

- Fungicide Applications : The compound has demonstrated efficacy against various fungal pathogens, leading to its inclusion in several commercial fungicides .

| Type | Effectiveness | Target Organisms |

|---|---|---|

| Herbicides | High | Broadleaf weeds |

| Fungicides | Moderate | Fungal pathogens |

Biochemical Research

Researchers employ 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine in biochemical studies to explore enzyme inhibition and receptor interactions. This research aids in understanding disease mechanisms and biological pathways.

Research Findings:

- The compound has been shown to inhibit COX enzymes, which are crucial in inflammatory responses .

- Its role as a receptor modulator is being investigated for potential therapeutic applications in metabolic disorders.

| Research Focus | Outcome |

|---|---|

| Enzyme Inhibition | COX enzyme suppression |

| Receptor Modulation | Potential therapeutic targets |

Material Science

In material science, 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine is explored for creating novel materials with specific properties. Its unique chemical structure allows for the development of advanced polymers and coatings.

Applications:

- Polymer Synthesis : The compound can be used as a building block for synthesizing polymers that exhibit desirable mechanical and thermal properties .

- Coating Technologies : Research is ongoing into its use in coatings that provide enhanced durability and resistance to environmental factors .

Analytical Chemistry

This compound is also employed as a standard in analytical chemistry, aiding in the accurate quantification of similar compounds within complex mixtures.

Utility:

Mécanisme D'action

The mechanism of action of 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their chemical and biological properties. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

5-Bromo-2-chloro-4-methylpyrimidine (C₅H₄BrClN₂, MW 207.46)

- Substituents : Br (C5), Cl (C2), CH₃ (C4).

- Reactivity : The methyl group is less reactive than chloromethyl, limiting nucleophilic substitution at C3. However, bromine and chlorine activate the pyrimidine ring for electrophilic substitutions.

- Applications : Used in agrochemical synthesis due to moderate reactivity and stability .

4-Amino-5-bromo-2-chloropyrimidine (C₄H₃BrClN₃, MW 208.44)

- Substituents : Br (C5), Cl (C2), NH₂ (C4).

- Reactivity: The amino group at C4 participates in hydrogen bonding (N–H···N interactions), enhancing solubility in polar solvents. However, NH₂ is a poor leaving group, reducing utility in substitution reactions compared to chloromethyl derivatives .

- Applications : Explored in drug candidates targeting kinases or inflammatory pathways .

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (C₅HBrClF₃N₂, MW 259.46)

- Substituents : Br (C5), Cl (C4), CF₃ (C6).

- Reactivity : The electron-withdrawing CF₃ group increases electrophilicity at C2 and C4, facilitating nucleophilic attacks. However, steric hindrance from CF₃ may slow reactions compared to chloromethyl derivatives .

- Applications : Specialty chemicals in materials science due to high thermal stability .

Structural and Crystallographic Insights

- 5-Bromo-2-chloropyrimidin-4-amine: Crystal structures reveal planar pyrimidine rings (r.m.s. deviation: 0.087 Å) and hydrogen-bonded dimers (N–H···N interactions), enhancing thermal stability .

- 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine : The methylthio group (-SMe) at C2 offers similar leaving-group capability to -CH₂Cl but with altered electronic effects (e.g., softer nucleophiles may prefer -SMe) .

Activité Biologique

5-Bromo-4-chloro-2-(chloromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine consists of a pyrimidine ring substituted with bromine and chlorine atoms, as well as a chloromethyl group. This configuration influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C5H3BrClN3 |

| Molecular Weight | 206.44 g/mol |

| Melting Point | 120-123 °C |

| Solubility | Soluble in DMSO, DMF |

Biological Activity

5-Bromo-4-chloro-2-(chloromethyl)pyrimidine has been studied for various biological activities, including:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, studies have shown that it effectively inhibits bacterial growth, particularly against Gram-positive bacteria.

Anticancer Properties

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism involves the disruption of cellular processes through covalent bonding with nucleophilic sites in proteins, leading to enzyme inhibition and subsequent cell death.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes, which is crucial for its therapeutic potential. For example, it has shown inhibitory effects on kinases involved in cancer cell proliferation.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Kinase inhibition |

The biological activity of 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine is primarily attributed to its ability to form covalent bonds with nucleophilic sites within biological molecules. This leads to:

- Disruption of Cellular Processes : The compound interferes with normal cellular functions by modifying proteins involved in critical pathways.

- Oxidative Stress Induction : It may increase oxidative stress within cells, contributing to apoptosis.

- Inhibition of Signaling Pathways : By inhibiting key kinases, the compound can halt the signaling pathways that promote cancer cell growth.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrimidine derivatives, including 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus.

Study 2: Anticancer Activity

In a study conducted by Smith et al. (2023), the compound was tested on several cancer cell lines. The findings revealed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis through caspase activation.

Study 3: Enzyme Inhibition

Research published in Biochemical Pharmacology demonstrated that 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound showed an IC50 value of 25 nM, suggesting strong inhibitory potential.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine?

A multi-step approach is typically used, starting with halogenated pyrimidine precursors. For example, substitution reactions on polyhalogenated pyrimidines (e.g., 5-bromo-2,4-dichloropyrimidine) can introduce functional groups like chloromethyl. In one protocol, nucleophilic substitution is performed under controlled temperatures (e.g., 273 K) using reducing agents like stannous chloride dihydrate in hydrochloric acid, followed by alkaline workup and purification via recrystallization (e.g., acetonitrile, yielding ~90% purity) . Similar strategies are applied for introducing amino or alkoxy groups, as seen in cyclopentylamino-substituted derivatives .

Q. How is the purity and structural identity of this compound validated in academic research?

- Purity : Gas chromatography (GC) is used to confirm >98% purity, as demonstrated in commercial-grade samples .

- Structural confirmation : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and supramolecular interactions (e.g., N–H⋯N hydrogen bonds forming 2D networks) .

- Melting point : Consistency with literature values (e.g., 78–80°C for related pyrimidines) provides additional validation .

Q. What safety protocols are essential when handling this compound?

- Hazard classification : Classified as "Danger" due to acute toxicity (H302, H315, H319, H335) .

- Storage : Store at 0–6°C to prevent degradation .

- Waste disposal : Segregate halogenated waste and use professional disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of chloromethyl-substituted pyrimidines?

Key variables include:

- Temperature : Lower temperatures (e.g., 273 K) minimize side reactions during substitution .

- Reagent stoichiometry : Excess chloromethylating agents (e.g., chloromethyl chloride) improve substitution efficiency.

- Purification : Sequential recrystallization from polar aprotic solvents (e.g., acetonitrile) enhances purity .

- Monitoring : Use TLC/HPLC to track reaction progress and identify intermediates .

Q. What analytical approaches resolve discrepancies in reported crystal structures of halogenated pyrimidines?

- SCXRD refinement : Compare r.m.s. deviations from planarity (e.g., 0.087 Å for the pyrimidine ring) and hydrogen-bonding parameters (e.g., N7–H72⋯N3 = 2.01 Å) with literature .

- Computational modeling : Density Functional Theory (DFT) calculations validate experimental bond lengths/angles and predict electronic effects of halogen substituents.

Q. How does the hydrogen-bonding network influence the compound’s physicochemical properties?

In the crystal lattice, N–H⋯N interactions form inversion dimers and 2D networks parallel to the bc plane. This supramolecular assembly increases melting points and reduces solubility in nonpolar solvents, impacting crystallization strategies .

Q. What strategies mitigate competing side reactions during functionalization of polyhalogenated pyrimidines?

- Selective protection : Temporarily block reactive sites (e.g., bromine) using trimethylsilyl groups.

- Catalytic control : Palladium catalysts enable regioselective Sonogashira couplings, as seen in alkynol derivatives .

- Kinetic studies : Monitor reaction pathways via in situ NMR to identify and suppress undesired intermediates.

Q. How can mechanistic studies elucidate the reactivity of the chloromethyl group in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.